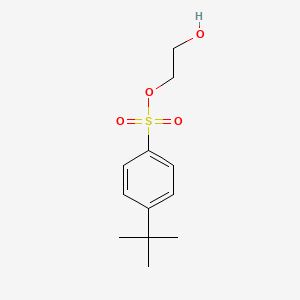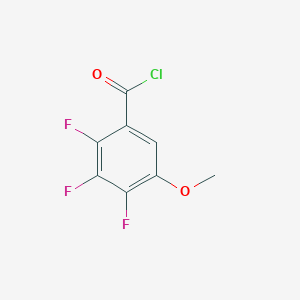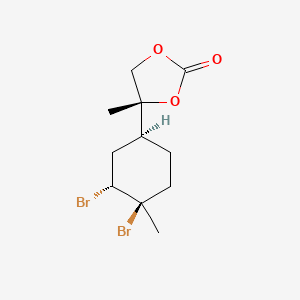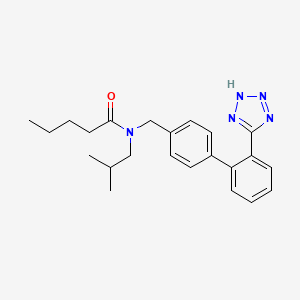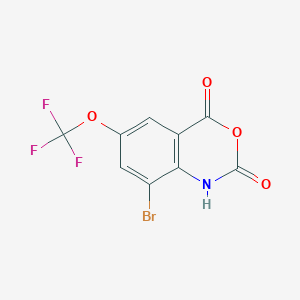
3-Bromo-5-(trifluoromethoxy)isatoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(trifluoromethoxy)isatoic anhydride is a chemical compound with the molecular formula C9H3BrF3NO4. It is a derivative of isatoic anhydride, which is known for its applications in organic synthesis. The presence of bromine and trifluoromethoxy groups in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethoxy)isatoic anhydride typically involves the bromination of 5-(trifluoromethoxy)isatoic anhydride. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(trifluoromethoxy)isatoic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Alcoholysis: Reaction with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild heating.
Alcoholysis: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst like sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Substituted isatoic anhydrides with various functional groups.
Hydrolysis: Anthranilic acid derivatives.
Alcoholysis: Ester derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-5-(trifluoromethoxy)isatoic anhydride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to introduce bromine and trifluoromethoxy groups into target molecules.
Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(trifluoromethoxy)isatoic anhydride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the anhydride group are key reactive sites that participate in various chemical transformations. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable building block in drug design .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-fluoroisatoic anhydride
- 3-Bromo-5-methoxyisatoic anhydride
- 3-Bromo-5-chloroisatoic anhydride
Uniqueness
Compared to its analogs, 3-Bromo-5-(trifluoromethoxy)isatoic anhydride is unique due to the presence of the trifluoromethoxy group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and stability. Additionally, the trifluoromethoxy group can influence the biological activity of derivatives, making this compound particularly valuable in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H3BrF3NO4 |
|---|---|
Peso molecular |
326.02 g/mol |
Nombre IUPAC |
8-bromo-6-(trifluoromethoxy)-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H3BrF3NO4/c10-5-2-3(18-9(11,12)13)1-4-6(5)14-8(16)17-7(4)15/h1-2H,(H,14,16) |
Clave InChI |
BWHCCSMTAIZBCE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)Br)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



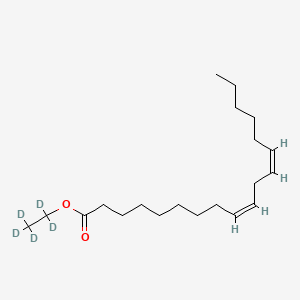
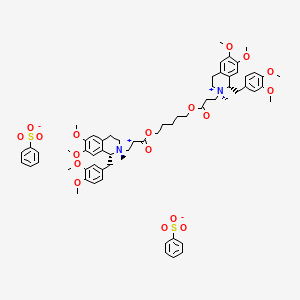

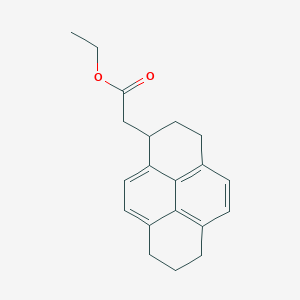
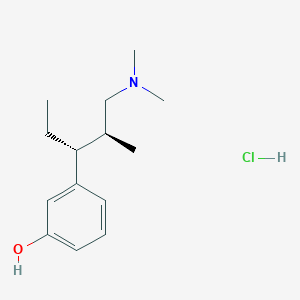
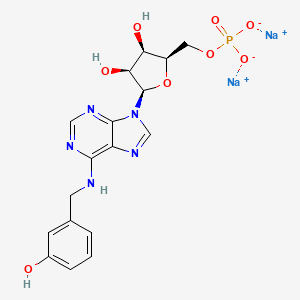

![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
